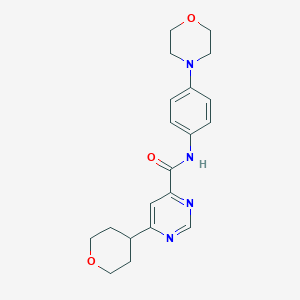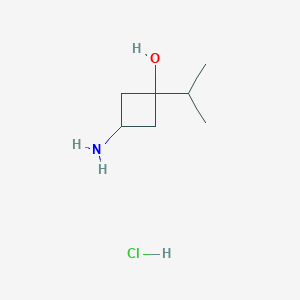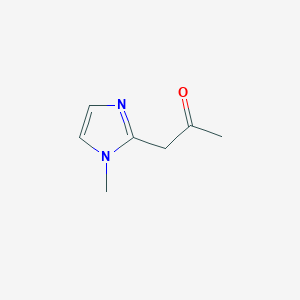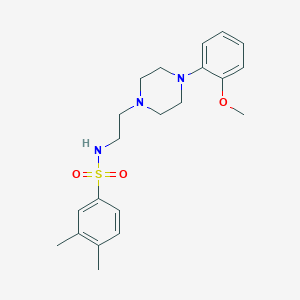
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide, also known as S 16924, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been found to exhibit various pharmacological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Catalytic Enantioselective Synthesis: This compound has been explored in the catalytic enantioselective synthesis of therapeutic agents, particularly for cocaine abuse treatment. The key asymmetric step involves the catalytic enantioselective addition of dimethylzinc to chloro or bromoacetophenone (Forrat, Ramón, & Yus, 2007).
- Serotonin Antagonist Properties: It's identified as a high affinity and selective 5-HT6 antagonist, suggesting its potential use in neuropsychiatric disorder treatment (Bromidge et al., 2001).
Therapeutic Potential
- Tocolytic Activity: A derivative of this compound showed significant inhibition of oxytocin and acetylcholine-induced contractions in rat uterine smooth muscle, indicating potential tocolytic (labor suppressing) activity (Lucky & Omonkhelin, 2009).
- Use in PET Imaging: Derivatives of this compound are used in PET imaging to study serotonergic neurotransmission, indicating its utility in neurological research (Plenevaux et al., 2000).
Drug Development and Evaluation
- HIV-1 Reverse Transcriptase Inhibition: Analogs of this compound have shown potential as non-nucleoside inhibitors of HIV-1 reverse transcriptase, an important target in HIV treatment (Romero et al., 1994).
- Dopamine Receptor Affinity: Modifications of the compound have led to the identification of derivatives with moderate affinity for dopamine D3 receptors, relevant in neurological disorders treatment (Leopoldo et al., 2002).
Miscellaneous Applications
- Antibacterial Properties: A related compound selectively kills bacterial persisters, which are resistant to antibiotics, without affecting normal antibiotic-sensitive cells, suggesting potential in combating antibiotic resistance (Kim et al., 2011).
- Crystal Structure Analysis: The compound's derivatives have been synthesized and analyzed using X-ray diffraction, offering insights into its structural properties relevant for drug design (Kumara et al., 2017).
Wirkmechanismus
Target of Action
The primary targets of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide are alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely alpha1A-, alpha1B- and alpha1D-adrenergic receptors . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, and shows affinity in the range from 22 nM to 250 nM . The interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The primary function of alpha1-adrenergic receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the interaction of this compound with these receptors affects these pathways and their downstream effects.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic implications for numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Eigenschaften
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-17-8-9-19(16-18(17)2)28(25,26)22-10-11-23-12-14-24(15-13-23)20-6-4-5-7-21(20)27-3/h4-9,16,22H,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNONXAAPBNJJKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-acetylpiperazin-1-yl)-3-(2-(indolin-1-yl)-2-oxoethyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2534716.png)
![N-[(5-chlorofuran-2-yl)methylidene]hydroxylamine](/img/structure/B2534717.png)


![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide](/img/structure/B2534722.png)
![N-Methyl-N-[2-oxo-2-[2-(1-propan-2-yltriazol-4-yl)propan-2-ylamino]ethyl]prop-2-enamide](/img/structure/B2534723.png)
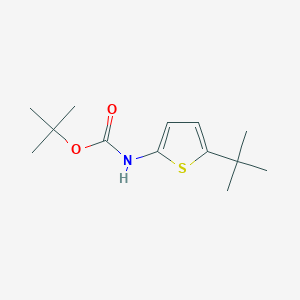
![5-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2534726.png)
![1-[(4-Phenyltriazol-1-yl)methyl]benzotriazole](/img/structure/B2534729.png)
![N-[(3-Methylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2534731.png)

